
TLR7 agonist 18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TLR7 agonist 18: is a synthetic small molecule that targets Toll-like receptor 7 (TLR7), a pattern recognition receptor involved in the innate immune response. TLR7 is primarily expressed in immune cells such as dendritic cells and macrophages, where it recognizes single-stranded RNA from viruses, leading to the activation of immune responses . TLR7 agonists, including this compound, are being explored for their potential in immunotherapy, particularly in cancer and viral infections .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of TLR7 agonist 18 involves the use of heterocyclic small molecules. One common synthetic route includes the use of imidazoquinoline derivatives. For instance, a typical synthesis might involve the reaction of pentynoic acid with 3-amino-4-isobutylaminoquinoline in the presence of coupling agents like HBTU and a base such as trimethylamine . The reaction conditions often include anhydrous solvents like DMF and the use of catalytic amounts of DMAP .
Industrial Production Methods: Industrial production of TLR7 agonists generally follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: TLR7 agonist 18 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction is employed to reduce specific functional groups, such as nitro groups to amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium azide for azide substitution reactions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in the starting material. For example, oxidation of an alcohol group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine .
科学的研究の応用
Chemistry: TLR7 agonist 18 is used as a tool compound in chemical research to study the structure-activity relationship of TLR7 agonists. It helps in understanding how modifications to the molecular structure affect biological activity .
Biology: In biological research, this compound is used to study the role of TLR7 in immune responses. It is employed in experiments to activate TLR7 and observe the downstream effects on immune cell activation and cytokine production .
Medicine: this compound has significant potential in medical research, particularly in the development of new immunotherapies for cancer and viral infections. It is being investigated as an adjuvant in vaccines to enhance immune responses .
Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its ability to modulate immune responses makes it a valuable candidate for drug development .
作用機序
TLR7 agonist 18 exerts its effects by binding to TLR7, which is located in the endosomes of immune cells. Upon binding, TLR7 undergoes a conformational change that triggers a signaling cascade involving the MyD88 adaptor protein. This leads to the activation of transcription factors such as NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines and type I interferons . These cytokines play a crucial role in the activation of both innate and adaptive immune responses .
類似化合物との比較
Resiquimod: A TLR7/8 agonist with applications in cancer immunotherapy and antiviral treatments.
Gardiquimod: A synthetic TLR7 agonist used in research to study immune responses.
Uniqueness: TLR7 agonist 18 is unique in its specific structural modifications that enhance its binding affinity and selectivity for TLR7. These modifications result in a more potent activation of immune responses compared to other TLR7 agonists .
特性
分子式 |
C18H16F4N4O |
|---|---|
分子量 |
380.3 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-4-(3-methylpiperidin-1-yl)-6-(trifluoromethyl)-[1,2]oxazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C18H16F4N4O/c1-10-3-2-8-26(9-10)15-13-14(11-4-6-12(19)7-5-11)25-27-16(13)24-17(23-15)18(20,21)22/h4-7,10H,2-3,8-9H2,1H3 |
InChIキー |
PDJMKNUTMMQPED-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN(C1)C2=C3C(=NOC3=NC(=N2)C(F)(F)F)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


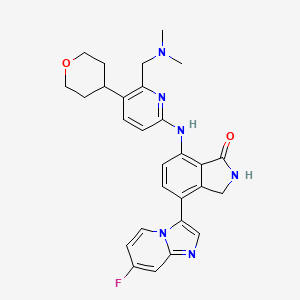
![disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate](/img/structure/B12377983.png)
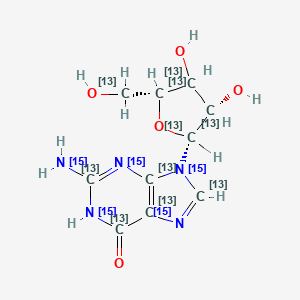
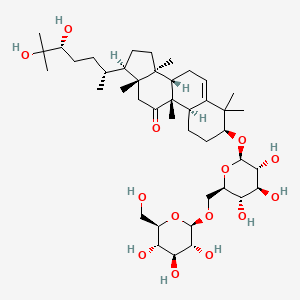
![2-[4-[2-[[(5S)-5-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12378005.png)
![[(1S,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate](/img/structure/B12378017.png)
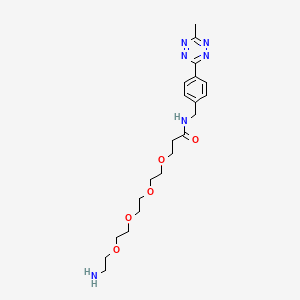
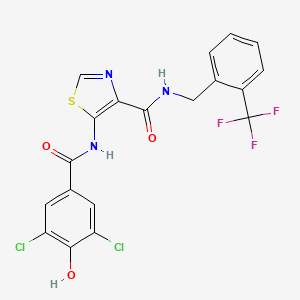

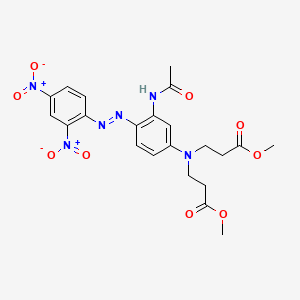

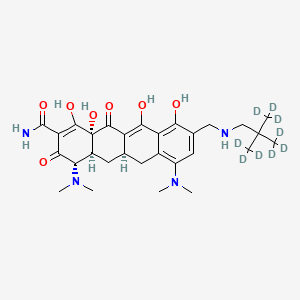
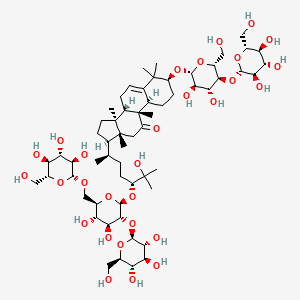
![5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide](/img/structure/B12378061.png)
